molecular formula C21H20ClP B092311 Allyltriphenylphosphonium chloride CAS No. 18480-23-4

Allyltriphenylphosphonium chloride

Cat. No. B092311
CAS RN: 18480-23-4
M. Wt: 338.8 g/mol
InChI Key: FKMJROWWQOJRJX-UHFFFAOYSA-M
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Description

Allyltriphenylphosphonium chloride is a phosphonium salt that has been studied for its potential applications in various chemical reactions and as a component in ionic liquids. The compound is typically synthesized through the reaction of triphenylphosphine with allyl chloride or through electrochemical oxidation of triphenylphosphine in the presence of allylsilanes, leading to the formation of allyltriphenylphosphonium salts .

Synthesis Analysis

The synthesis of allyltriphenylphosphonium chloride can be achieved through electrochemical methods. For instance, the electrochemical oxidation of triphenylphosphine in the presence of allylsilanes in an undivided cell has been shown to afford allyltriphenylphosphonium salts. The reaction proceeds with regioselective addition at the γ-position of the allylsilanes, and the yields are influenced by the choice of cathode material, with a lead cathode providing favorable results . Additionally, allyl phosphonium salts have been synthesized using allyl bromide and triphenylphosphine, followed by ionic exchange reactions to produce various salts .

Molecular Structure Analysis

The molecular structure of allyltriphenylphosphonium chloride is characterized by the presence of a triphenylphosphonium cation and a chloride anion. The phosphonium cation is a common structural motif in phosphorus chemistry and is known for its stability and reactivity. The structure of related phosphonium compounds has been determined by single crystal X-ray diffraction, which provides insights into the arrangement of the cation and anion in the solid state .

Chemical Reactions Analysis

Allyltriphenylphosphonium chloride participates in various chemical reactions. It can undergo rearrangement to propenyltriphenylphosphonium iodide in the presence of tertiary amines. Furthermore, it can react with amines to form N-substituted (2-aminopropyl)triphenylphosphonium salts, which are useful intermediates in organic synthesis . The compound has also been used to transform into derivatives of pyrimido[1,6-a]benzimidazole through reactions with acyl isothiocyanates .

Physical and Chemical Properties Analysis

The physical and chemical properties of allyltriphenylphosphonium chloride are influenced by the structure of the phosphonium ion. While specific data on allyltriphenylphosphonium chloride is not provided, related alkyltributylphosphonium and alkyltrioctylphosphonium chloride ionic liquids have been studied for their melting points, glass transitions, thermal stability, density, and viscosity. These properties are affected by the length of the alkyl chain attached to the phosphonium ion, and experimental data have been interpreted using quantitative structure-property relationship (QSPR) correlations and group contribution methods . These insights can be extrapolated to understand the behavior of allyltriphenylphosphonium chloride in various conditions.

Scientific Research Applications

  • Oxidation of Alcohols and Ethers : Allyltriphenylphosphonium peroxodisulfate, derived from allyltriphenylphosphonium chloride, is used for the oxidation of primary and secondary alcohols, trimethylsilyl, and tetrahydropyranyl ethers to their corresponding carbonyl compounds (Tajbakhsh, Lakouraj, & Fadavi, 2004).

  • Synthesis of Aromatic Compounds : It is used in the synthesis of β-damascenone and α-damascenone, which are important in the fragrance industry. Allyltriphenylphosphorane, prepared from allyltriphenylphosphonium chloride, is used in a method for synthesizing functionalized cyclohexadienes (Büchi & Wuest, 1971).

  • Formation of N-Substituted Salts : Allyltriphenylphosphonium iodide, which can be derived from the chloride form, reacts with amines to form N-substituted (2-aminopropyl)triphenylphosphonium salts (Nesmeyanov et al., 1989).

  • Allyl-Propenyl Rearrangements : In studies of phosphororganic compounds, allyltriphenylphosphonium chloride undergoes rearrangements to form corresponding 1-propenyl compounds (Horner et al., 1970).

  • Synthesis of Sulfur-Containing Salts : A series of 2-(alkylsulfanyl)propyltriphenylphosphonium salts is obtained starting from allyltriphenylphosphonium bromide, indicating similar potential for the chloride form (Grigoryan, 2014).

  • Inhibition of Cholinesterases : Allyltriphenylphosphonium derivatives act as inhibitors of acetylcholinesterase and butyrylcholinesterase, important in neurological research (Brestkin et al., 1986).

  • Halogenation of Hydroxy Groups : Allyltriphenoxyphosphonium chloride is used as a reagent for the halogenation of various compounds, including alcohols and deoxyribonucleosides (Kumar et al., 2001).

  • Deep Eutectic Solvents : It forms deep eutectic solvents with various properties, useful in industrial processes like separation and extraction (Hayyan et al., 2015).

  • Electrochemical Oxidation and Synthesis : Allyltriphenylphosphonium salts are synthesized through electrochemical oxidation, providing a method for the synthesis of cyclic phosphonium salts (Takanami et al., 1990).

  • Thermal Stability and Physical Properties Analysis : The thermal stability and physical properties of phosphonium-based deep eutectic solvents, including those with allyltriphenylphosphonium, are studied for applications in CO2 capture and other industrial processes (Ghaedi et al., 2018).

Safety And Hazards

Allyltriphenylphosphonium chloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

triphenyl(prop-2-enyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H20P.ClH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h2-17H,1,18H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMJROWWQOJRJX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10939897
Record name Triphenyl(prop-2-en-1-yl)phosphanium chloride
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Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyltriphenylphosphonium chloride

CAS RN

18480-23-4
Record name Phosphonium, triphenyl-2-propen-1-yl-, chloride (1:1)
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Record name Allyltriphenylphosphonium chloride
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Record name 18480-23-4
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Record name Triphenyl(prop-2-en-1-yl)phosphanium chloride
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Record name Allyltriphenylphosphonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
KW Ratts, RD Partos - Journal of the American Chemical Society, 1969 - ACS Publications
… no trace of allyltriphenylphosphonium chloride in propenyltriphenylphosphonium chloride prepared by refluxing allyl chloride and triphenylphosphine 18 hr in xylene. …
Number of citations: 2 pubs.acs.org
JA Kampmeier, SH Harris… - Journal of the American …, 1981 - ACS Publications
The reaction of (£)-cinnamoyl chloride and tris (triphenylphosphine) chlororhodium (I) in equivalentamounts in dichloroethane at 85 C gives styryltriphenylphosphonium chloride and bis …
Number of citations: 36 pubs.acs.org
EE Schweizer, KK Light - The Journal of Organic Chemistry, 1966 - ACS Publications
… allyltriphenylphosphonium chloride (V)8 was added and the stirring was continued for 4 hr. After this time the solution was filtered and the ether was distilled. Vacuum distillation of the …
Number of citations: 34 pubs.acs.org
G Büchi, H Wüest - Helvetica Chimica Acta, 1971 - Wiley Online Library
… Allyltriphenylphosphonium chloride (1 1) prepared from triphenylphosphine in excess … ] but the thermal instability of allyltriphenylphosphonium chloride seems not to have been detected…
Number of citations: 116 onlinelibrary.wiley.com
MA Beno, JM Williams, M Tachikawa… - Journal of the …, 1981 - ACS Publications
… flasks containing the following amounts of allyltriphenylphosphonium chloride: 27 mg (0.08 … 270 mg (0.8 mmol) of allyltriphenylphosphonium chloride were added to a flask, which had …
Number of citations: 114 pubs.acs.org
PT Keough, M Grayson - The Journal of Organic Chemistry, 1964 - ACS Publications
… of Allyltriphenylphosphonium Chloride and Bromide.—Allyltriphenylphosphonium chloride and … of allyltriphenylphosphonium chloride was mixed with 25 ml. of absolute methanol …
Number of citations: 122 pubs.acs.org
Y Kataoka, J Miyai, K Oshima, K Takai… - The Journal of Organic …, 1992 - ACS Publications
… (E)-2-Acetoxycyclohexanone (12)21 was treated with the ylide derived from allyltriphenylphosphonium chloride and potassium hexamethyldisilazide (Li-free condition)21 gave a …
Number of citations: 80 pubs.acs.org
A Korda, Z Wrobel - Synlett, 2003 - thieme-connect.com
… reaction of nitroarenes with various nucleophiles in the presence of a base and Lewis acid [3] we have found that 1-nitronaphthalene 1a reacts with allyltriphenylphosphonium chloride …
Number of citations: 11 www.thieme-connect.com
W Yang, XJ He, JZ Gao, H Guo, XY He, F Wan… - Chinese Science …, 2010 - Springer
… at 45C for 96 h to yield a white solid, allyltriphenylphosphonium chloride (ATPP-Cl) [29]. The … To the allyltriphenylphosphonium chloride (3.39 g, 10 mmol) in 50 mL of deionized water, …
Number of citations: 17 link.springer.com
CF Hauser, TW Brooks, ML Miles… - The Journal of …, 1963 - ACS Publications
… In particular, the phosphorane derived from allyltriphenylphosphonium chloride afforded the diene in 52% yield, whereas only a 28% yield was obtained when the phosphorane was …
Number of citations: 102 pubs.acs.org

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